
Cobalt(II) bromide, dimethoxyethane adduct, min. 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Cobalt(II) bromide, dimethoxyethane adduct, min. 98% is widely used as a catalyst in organic synthesis, as a reagent in electrochemistry, and as a photochemical sensitizer. It has been utilized as precursors in material synthesis, particularly in the deposition of cobalt oxide films through metal-organic chemical vapor deposition (MOCVD).Molecular Structure Analysis
The molecular formula of Cobalt(II) bromide, dimethoxyethane adduct, min. 98% is Br2Co .Aplicaciones Científicas De Investigación
Electrocatalysis and Oxidation Processes
Cobalt(II) complexes, including those with dimethoxyethane, have been investigated for their catalytic abilities in oxidation reactions and electrocatalysis. For instance, cobalt-salen complexes have demonstrated potential in the oxidation of phenolic compounds, offering insights into applications for lignin biomass conversion (Servedio et al., 2020). Similarly, cobalt-mediated activation of peroxymonosulfate in bromide-containing water has been studied for bromate formation, highlighting the environmental implications of cobalt catalysis in water treatment processes (Li et al., 2015).
Material Synthesis
Cobalt(II) compounds, including its adducts with dimethoxyethane, have been utilized as precursors in material synthesis, particularly in the deposition of cobalt oxide films through metal-organic chemical vapor deposition (MOCVD). This application is crucial for the development of electronic and magnetic materials (Pasko et al., 2004).
Dioxygen Activation and Reactivity Studies
Research on cobalt(II) complexes, including those with dimethoxyethane, extends to the study of dioxygen activation. These studies provide foundational insights into the reactivity of cobalt complexes with oxygen, which is pivotal for understanding enzymatic processes and designing biomimetic catalysts (Cho et al., 2010).
Cluster Compounds and Coordination Chemistry
Cobalt, nickel, zinc, and mercury halide adducts with polyethers, including dimethoxyethane, have been isolated and characterized, demonstrating the versatility of cobalt(II) bromide in forming new cluster compounds and exploring coordination chemistry (Crochet & Fromm, 2010).
Electrocatalytic Hydrogen Evolution
Cobalt complexes have been investigated for their role in electrocatalytic hydrogen evolution, a key process in energy conversion and storage technologies. The ability of cobalt(II) complexes to catalyze hydrogen evolution at low overpotentials marks an important step in developing efficient and sustainable catalytic systems (Hu, Brunschwig, & Peters, 2007).
Propiedades
IUPAC Name |
dibromocobalt;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJWQNBNJBZPR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Co](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2CoO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

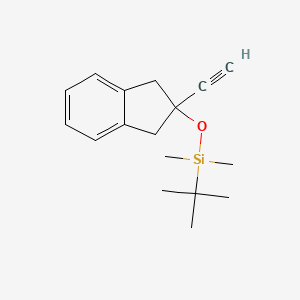
![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
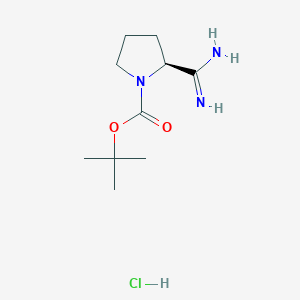
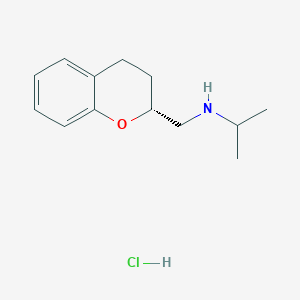
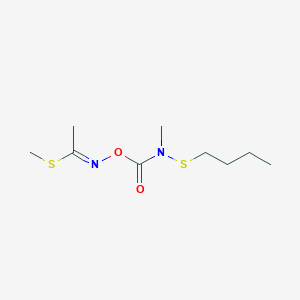
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
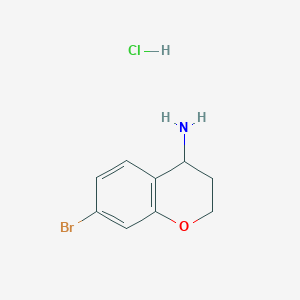

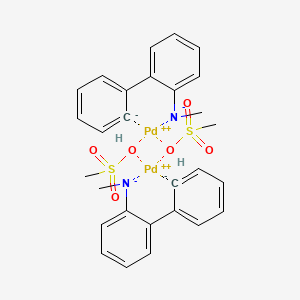
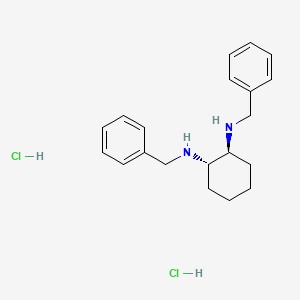

![N-(2-Methyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide dihydrochloride](/img/structure/B6308470.png)

